![molecular formula C18H21ClN2S B14731233 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine CAS No. 5472-81-1](/img/structure/B14731233.png)
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylthiophenol to form the intermediate 2-chlorobenzyl-4-methylthiophenyl ether. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified piperazine rings.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-[(4-Methylphenyl)sulfanylmethyl]piperazine: Lacks the chlorine atom but retains the piperazine and sulfanylmethyl groups.
Uniqueness
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 4-methylphenylsulfanylmethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
特性
CAS番号 |
5472-81-1 |
|---|---|
分子式 |
C18H21ClN2S |
分子量 |
332.9 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2S/c1-15-6-8-16(9-7-15)22-14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
InChIキー |
PXGWQZTVQBIJRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
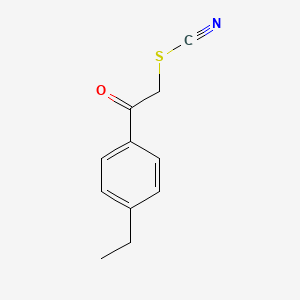
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
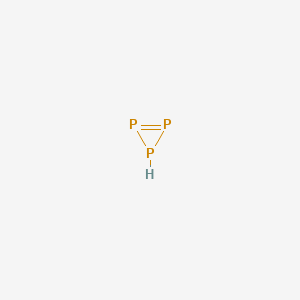
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
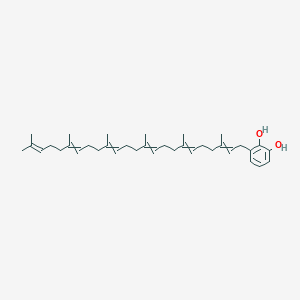
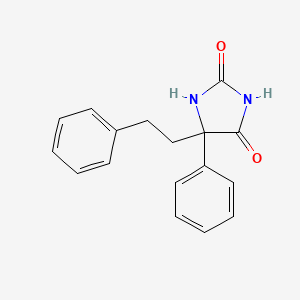

![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
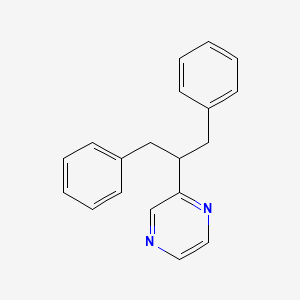

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

